![molecular formula C17H12F2N2OS B14157261 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 903251-08-1](/img/structure/B14157261.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluorophenylboronic acid.
Acylation: The final step involves the acylation of the thiazole derivative with phenylacetyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can be compared with other thiazole derivatives, such as:
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide: This compound has a similar thiazole ring but different substituents, leading to distinct properties and applications.
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: Another related compound with a sulfonamide group, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
903251-08-1 |
|---|---|
Fórmula molecular |
C17H12F2N2OS |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H12F2N2OS/c18-13-7-6-12(9-14(13)19)15-10-23-17(20-15)21-16(22)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,21,22) |
Clave InChI |
PPJFLMQIJLARTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F |
Solubilidad |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
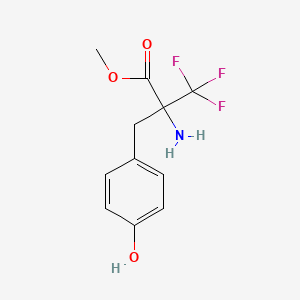
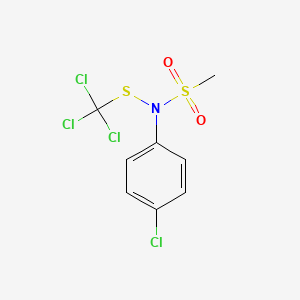
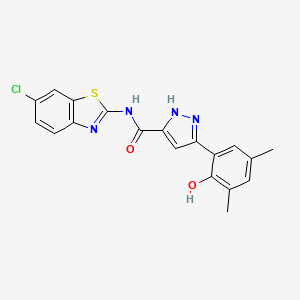
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
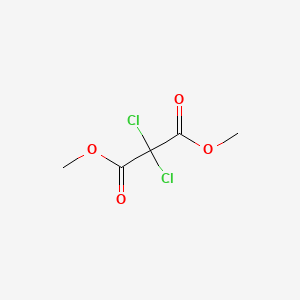
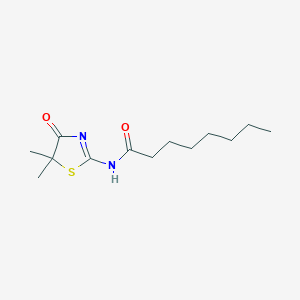

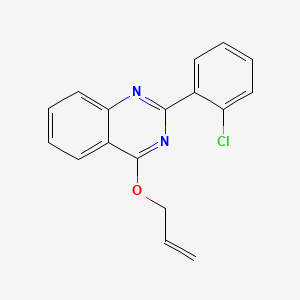


![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)

